molecular formula C12H19N3 B1479666 2-(2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)ethan-1-amine CAS No. 2098090-45-8

2-(2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)ethan-1-amine

Cat. No. B1479666
CAS RN: 2098090-45-8
M. Wt: 205.3 g/mol
InChI Key: XQWGQSKOEQXFBW-UHFFFAOYSA-N
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Description

Pyrazole derivatives, such as the one you mentioned, are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . They are heterocyclic amines that are often used in scientific and medical applications.


Synthesis Analysis

Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . A huge variety of synthesis methods and synthetic analogues have been reported over the years .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives can vary greatly depending on the specific compound. For example, the compound “2-fluoro-2-(1H-pyrazol-3-yl)ethan-1-amine” has a molecular formula of C5H8FN3 .


Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. For instance, derivatives of “1-(Cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-amine”, such as 5-amino-1H-pyrazolo[4,3-b]pyridine nitriles and amides, can be formed through reactions with malononitrile and cyanoacetamide.


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can vary greatly depending on the specific compound. For example, the compound “2-fluoro-2-(1H-pyrazol-3-yl)ethan-1-amine” is a colorless and odorless solid that is soluble in water .

Scientific Research Applications

Anticancer Potential

The scientific research around compounds related to 2-(2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)ethan-1-amine has shown promising applications in the development of anticancer agents. A study by Alam et al. (2018) on pyrazolyl pyrazoline and aminopyrimidine derivatives, which share a structural similarity with the compound , demonstrated moderate to good cytotoxicity against various human cancer cell lines, including HeLa (cervix), NCI-H460 (lung), and PC-3 (prostate), with minimal toxicity against normal cells. This suggests potential anticancer applications for compounds within this chemical class Design, synthesis and cytotoxicity evaluation of pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives as potential anticancer agents.

Synthetic Methodologies

The synthesis of related heterocyclic compounds, such as substituted 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles and 2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles, has been achieved through the intramolecular cycloaddition of nitrilimines to alkynes, as reported by Winters et al. (2014). This methodology highlights the synthetic versatility and potential for generating diverse compounds within this structural framework for various scientific applications Synthesis of substituted 2,4,5,6-tetrahydrocyclopenta[ c ]pyrazoles and 2,4,5,6-tetrahydropyrrolo[3,4- c ]pyrazoles by intramolecular nitrilimine cycloaddition.

Antibacterial Activity

Compounds bearing the pyrazole moiety have also been explored for their antibacterial potential. For instance, Prasad (2021) synthesized a series of novel imidazo[1,2-a]pyrazin-6-yl ethan-1-amine derivatives, demonstrating their characterization and evaluation for antibacterial activity. While not identical, the structural similarities with 2-(2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)ethan-1-amine suggest potential antibacterial applications for this class of compounds Design, Synthesis and Antibacterial Activity of 1-(8-(ayloxy)-2-(trifluoromethyl)Imidazo [1, 2-apyrazin-6-yl] Ethan-1-Amine Derivatives.

Chemical Modification and Functionalization

The chemical modification and functionalization of related compounds provide insights into the versatility of these chemical structures for various applications. Aly and El-Mohdy (2015) described the modification of polyvinyl alcohol/acrylic acid hydrogels through condensation with various amine compounds, including pyrazole derivatives, to enhance their properties for potential medical applications Functional Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels Prepared by γ-Radiation Through Some Amine Compounds.

Future Directions

The future directions for research on pyrazole derivatives are vast. Given their wide range of pharmacological activities, these compounds are likely to continue to be a focus of research in the fields of medicinal chemistry and drug discovery .

properties

IUPAC Name

2-[2-(cyclopropylmethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c13-7-6-12-10-2-1-3-11(10)14-15(12)8-9-4-5-9/h9H,1-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQWGQSKOEQXFBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N(N=C2C1)CC3CC3)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)ethan-1-amine
Reactant of Route 2
2-(2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)ethan-1-amine
Reactant of Route 3
2-(2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)ethan-1-amine
Reactant of Route 4
2-(2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)ethan-1-amine
Reactant of Route 5
2-(2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)ethan-1-amine
Reactant of Route 6
2-(2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)ethan-1-amine

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